1-[(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl]-4-piperidinecarboxylic acid
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Overview
Description
1-[(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl]-4-piperidinecarboxylic acid is a complex organic compound featuring a sulfonyl group attached to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl]-4-piperidinecarboxylic acid typically involves multiple steps, starting from readily available precursors. One common route includes the sulfonylation of a piperidine derivative with a chlorinated aromatic sulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise control over reaction conditions, such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions: 1-[(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl]-4-piperidinecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert the sulfonyl group to a sulfide.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination are typical.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce nitro or halogen groups onto the aromatic ring.
Scientific Research Applications
1-[(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl]-4-piperidinecarboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural features.
Industry: It may be used in the production of specialty chemicals or as a catalyst in certain reactions.
Mechanism of Action
The mechanism by which 1-[(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl]-4-piperidinecarboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
- 1-[(5-Chloro-2-methoxyphenyl)sulfonyl]-4-piperidinecarboxylic acid
- 1-[(5-Chloro-4-methylphenyl)sulfonyl]-4-piperidinecarboxylic acid
- 1-[(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl]-4-piperidinecarboxamide
Uniqueness: 1-[(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl]-4-piperidinecarboxylic acid is unique due to the specific arrangement of its functional groups, which can influence its reactivity and interactions with biological targets. The presence of both a sulfonyl group and a piperidine ring makes it a versatile compound for various applications.
Properties
IUPAC Name |
1-(5-chloro-2-methoxy-4-methylphenyl)sulfonylpiperidine-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO5S/c1-9-7-12(21-2)13(8-11(9)15)22(19,20)16-5-3-10(4-6-16)14(17)18/h7-8,10H,3-6H2,1-2H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIROFSAOKRVQNV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)S(=O)(=O)N2CCC(CC2)C(=O)O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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